Mannosulfan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4-dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O14S4/c1-25(13,14)21-5-7(23-27(3,17)18)9(11)10(12)8(24-28(4,19)20)6-22-26(2,15)16/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVIQYKKKBJYJT-ZYUZMQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024548 | |
| Record name | D-Mannitol 1,2,5,6-tetramethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7518-35-6 | |
| Record name | Mannosulfan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7518-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannosulfan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mannosulfan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Mannitol 1,2,5,6-tetramethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANNOSULFAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/135FQ40L36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Mannosulfan
DNA Alkylation and Cross-linking Modalities
The cytotoxic effects of mannosulfan are rooted in its ability to alkylate DNA. nih.gov This process involves the transfer of an alkyl group to nucleophilic sites on the DNA molecule, altering its chemical structure and function. mdpi.com Bifunctional alkylating agents like this compound possess two reactive groups, enabling them to form covalent bonds with two different sites on DNA or other biomolecules. mdpi.com This bifunctionality is crucial to its potent anti-cancer activity.
Formation of Intra- and Interstrand DNA Cross-links
A key consequence of this compound's bifunctional nature is the formation of DNA cross-links. nih.gov These cross-links can be either intrastrand, connecting two points on the same DNA strand, or interstrand, linking the two complementary strands of the DNA double helix. google.commedchemexpress.com Interstrand cross-links are particularly detrimental as they prevent the separation of the DNA strands, a critical step for both DNA replication and transcription. mdpi.com The formation of these adducts physically obstructs the machinery responsible for these fundamental cellular processes.
Inhibition of DNA Replication and Cell Proliferation Pathways
By inducing DNA damage, particularly through cross-linking, this compound effectively halts DNA replication. nih.govfrontiersin.org The presence of bulky adducts on the DNA template stalls the progression of DNA polymerases, the enzymes responsible for synthesizing new DNA strands. nih.gov This blockade of DNA replication leads to an arrest of the cell cycle, primarily in the S phase, where DNA synthesis occurs. nih.govmdpi.com The inability to complete DNA replication prevents cells from dividing, thereby inhibiting cell proliferation. googleapis.comgoogle.com This inhibition of cell growth is a cornerstone of its therapeutic potential. nih.gov
Cellular and Subcellular Targets of this compound Activity
The primary subcellular target of this compound is the nucleus, where the cell's genetic material, DNA, is located. nih.gov By directly damaging DNA, this compound's effects cascade throughout the cell. nih.gov Mitochondria, the cellular powerhouses, can also be indirectly affected. nih.gov Significant DNA damage can trigger signaling pathways that lead to mitochondrial dysfunction, a key event in the initiation of programmed cell death. nih.govplos.org
Induction of Programmed Cell Death Mechanisms
The extensive DNA damage and disruption of cellular processes caused by this compound ultimately trigger programmed cell death, a controlled and orderly process of cellular self-destruction. nih.govnih.govwikipedia.org This is a crucial mechanism for eliminating damaged and potentially cancerous cells.
Chemical Synthesis and Derivatization Studies of Mannosulfan
Synthetic Pathways and Methodologies for Mannosulfan
The synthesis of this compound, chemically known as 1,2,5,6-Tetrakis-O-(methylsulfonyl)-D-mannitol, originates from the readily available sugar alcohol, D-mannitol. wikipedia.orgresearchgate.net The core of its synthesis involves the esterification of the hydroxyl groups of D-mannitol with methanesulfonyl chloride.
Strategies for Compound Synthesis
The primary strategy for the synthesis of this compound revolves around the reaction of D-mannitol with methanesulfonyl chloride. youtube.comcdnsciencepub.com This reaction typically involves the use of a base to facilitate the formation of the sulfonate esters. A general, inferred synthetic approach involves the following key steps:
Protection of D-mannitol: The synthesis often begins with the protection of the central C3 and C4 hydroxyl groups of D-mannitol. This is a common strategy in carbohydrate chemistry to achieve regioselectivity. Acetal formation using acetone (B3395972) or cyclohexanone (B45756) can yield 1,2:5,6-di-O-isopropylidene-D-mannitol or 1,2:5,6-di-O-cyclohexylidene-D-mannitol, respectively. orgsyn.orgunimi.itresearchgate.net
Mesylation: The remaining free hydroxyl groups at positions 1, 2, 5, and 6 are then reacted with methanesulfonyl chloride in the presence of a suitable base, such as pyridine (B92270) or triethylamine. This step leads to the formation of the tetramesylated intermediate.
Deprotection: The protecting groups at the C3 and C4 positions are subsequently removed under acidic conditions to yield the final product, this compound.
An alternative approach could involve the direct reaction of D-mannitol with a stoichiometric amount of methanesulfonyl chloride, although this may lead to a mixture of products with varying degrees of mesylation, making purification more challenging. The reaction of sulphuryl chloride with D-mannitol has also been described in the literature, indicating the reactivity of the hydroxyl groups of mannitol (B672) towards sulfonylating agents. cdnsciencepub.comresearchgate.net
Structural Modification and Analog Design
The structural modification of this compound and the design of its analogs are primarily aimed at improving its therapeutic index, which involves enhancing its anticancer activity while reducing its toxicity. This compound itself is a structural analogue of other alkyl sulfonates like Busulfan (B1668071) and Treosulfan. rsc.org Research has suggested that this compound may be less toxic than Busulfan, providing a rationale for exploring further structural modifications. wikipedia.org
Synthesis of this compound Derivatives
While specific, large-scale synthetic efforts for a wide range of this compound derivatives are not extensively documented in publicly available literature, the general principles of derivatization can be inferred. Modifications would likely focus on the following:
Altering the Alkyl Chain: The mannitol backbone could be replaced with other sugar alcohols or acyclic polyols to investigate the influence of stereochemistry and chain length on biological activity.
Modifying the Sulfonate Group: The methylsulfonyl groups could be substituted with other alkyl or aryl sulfonate moieties to modulate the alkylating reactivity and physicochemical properties of the molecule.
Introducing Functional Groups: The free hydroxyl groups at C3 and C4 offer sites for further functionalization, allowing for the introduction of other chemical entities that could influence targeting, solubility, or mechanism of action.
The synthesis of such derivatives would follow standard organic chemistry methodologies, including protection-deprotection strategies and nucleophilic substitution reactions.
Structure-Activity Relationship (SAR) Investigations in Preclinical Settings
Preclinical studies are essential to elucidate the structure-activity relationships (SAR) of this compound and its potential derivatives. ncats.io The primary mechanism of action for alkyl sulfonates like this compound is the alkylation of DNA, which leads to DNA damage and ultimately cell death. nih.gov
Key aspects of the SAR for this class of compounds include:
The Nature of the Alkylating Group: The methanesulfonate (B1217627) ester is a good leaving group, facilitating the alkylation of nucleophilic sites on DNA. The reactivity can be tuned by altering the electronic properties of the sulfonate group.
The Polyol Backbone: The stereochemistry of the mannitol backbone is crucial for how the molecule is recognized and processed by cells, and it dictates the spatial orientation of the alkylating groups. This can influence the efficiency of DNA cross-linking.
Preclinical investigations have been conducted on this compound, with some studies suggesting it reached Phase II clinical trials. slideshare.netslideshare.net These studies would have provided valuable data on its antitumor activity and toxicity profile, forming the basis for any SAR analysis.
Table 1: Preclinical and Early Clinical Profile of Selected Alkyl Sulfonates
| Compound | Backbone | Key Preclinical/Clinical Findings |
| This compound | D-Mannitol | Investigated for polycythemia rubra vera; reported to have lesser side effects compared to Busulfan; reached Phase II trials. slideshare.netslideshare.net |
| Busulfan | Butane-1,4-diol | Used in the treatment of chronic myeloid leukemia; toxicity profile includes myelosuppression and pulmonary fibrosis. |
| Treosulfan | L-Threitol | Evaluated for ovarian cancers; reported to have a more favorable toxicity profile than Busulfan. slideshare.net |
Computational Chemistry and Chemoinformatics in Derivative Design
The application of computational chemistry and chemoinformatics offers a rational approach to the design of novel this compound derivatives with improved properties. orgsyn.orgnih.gov These in silico methods can predict the biological activity and pharmacokinetic properties of hypothetical molecules, thereby prioritizing synthetic efforts.
Techniques that could be applied to the design of this compound derivatives include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.govdovepress.comtandfonline.com For this compound derivatives, a QSAR study could identify key molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that are critical for anticancer activity. This information can then be used to design new analogs with enhanced potency.
Molecular Docking: This technique can be used to simulate the interaction of this compound and its analogs with their biological target, DNA. slideshare.net By modeling the binding modes and energies, researchers can gain insights into how structural modifications might affect the efficiency of DNA alkylation and cross-linking. This could involve modeling the formation of covalent bonds between the drug and DNA bases like guanine.
ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. This is crucial for weeding out compounds with unfavorable pharmacokinetic profiles or high predicted toxicity early in the drug discovery process.
While specific computational studies on this compound are not widely reported, the principles of these methods are broadly applicable to the design of new alkylating agents.
Table 2: Potential Computational Approaches for this compound Derivative Design
| Computational Method | Application to this compound Derivatives | Potential Outcome |
| QSAR | Correlate structural features with anticancer activity across a series of analogs. | Identification of key structural requirements for potency and selectivity. |
| Molecular Docking | Model the interaction and covalent binding of derivatives to DNA. | Understanding of DNA alkylation mechanisms and prediction of binding affinity. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Prioritization of derivatives with favorable drug-like properties for synthesis. |
Preclinical Biological Research Applications of Mannosulfan
In Vitro Efficacy Studies in Established Cancer Cell Lines
Assessment of Growth Inhibition
No specific data regarding the half-maximal inhibitory concentration (IC50) or percentage of growth inhibition for Mannosulfan across various cancer cell lines could be retrieved from the available literature. Such data is crucial for determining the potency of an anticancer compound. nih.gov
Determination of Cytotoxic Effects
Similarly, detailed reports quantifying the cytotoxic effects of this compound on established cancer cell lines are not present in the reviewed literature. The cytotoxic activity of alkylating agents typically involves the induction of apoptosis or programmed cell death due to extensive DNA damage. ejmo.org
Analysis of Cell Line Sensitivity and Resistance Profiles
Information detailing which specific cancer cell lines exhibit sensitivity or resistance to this compound is not available. Understanding these profiles is essential for identifying potential therapeutic indications and mechanisms of drug resistance. oatext.com
In Vivo Research in Animal Models
While the use of animal models is a standard part of preclinical drug development to assess efficacy and safety, specific studies detailing the in vivo effects of this compound are not described in the available research. frontiersin.org
Studies on Tumor Growth Inhibition and Regression
There is a lack of published data from animal studies that quantify the extent of tumor growth inhibition or regression following treatment with this compound. These studies are fundamental to establishing the potential of a compound for further clinical development. scielo.br
Evaluation of Antineoplastic Activity in Xenograft Models
No specific results from xenograft model studies, where human cancer cells are implanted into immunodeficient mice, were found for this compound. Such models are critical for evaluating the antineoplastic activity of a drug candidate against human tumors in a living system. mdpi.com
Research in Models of Hematological Neoplasms
This compound (brand name: Zitostop) is an alkylating agent that has been a subject of preclinical and clinical investigation, particularly in the context of hematological neoplasms. nih.gov Research indicates its application primarily in the treatment of chronic myeloid leukemia (CML) and polycythemia vera. nih.gov Its use has been noted to be concentrated predominantly in Hungary. nih.gov
As a member of the alkyl sulfonate class of chemotherapeutic agents, this compound's mechanism of action is primarily through the alkylation of protein-sulfhydryl groups within the cell nucleus, which distinguishes it from other types of alkylating agents like nitrogen mustards that more directly target DNA. nih.gov This activity disrupts cellular processes and leads to cell death. The focus on CML in research is consistent with the activity of related alkyl sulfonates, such as Busulfan (B1668071), which demonstrate selective toxicity towards early myeloid precursors. nih.gov
Preclinical studies are fundamental in establishing the therapeutic potential of compounds like this compound before they can be considered for human trials. nih.gov These investigations typically involve in vitro studies using cancer cell lines and in vivo studies in animal models to determine the agent's efficacy and mechanism of action against specific malignancies. nih.gov For hematological cancers, this would involve assessing the ability of this compound to induce apoptosis (programmed cell death) and inhibit the proliferation of leukemia or lymphoma cells. nih.gov While historical use points to its activity in CML, specific data from these foundational preclinical models, such as IC50 values against various leukemia cell lines, are not detailed in recently available literature.
| Hematological Neoplasm Model | Reported Application/Research Focus | Source |
| Chronic Myeloid Leukemia (CML) | Investigated and used for treatment. | nih.gov |
| Polycythemia Vera | Investigated and used for treatment. | nih.gov |
Comparative Preclinical Efficacy Studies with Related Alkylating Agents
This compound is categorized as an alkyl sulfate, a class of alkylating agents that also includes Busulfan and Treosulfan. nih.gov Comparative research, a critical component of drug development, aims to position a new agent relative to existing standards. In the case of this compound, the primary comparator in its class is Busulfan.
Available research suggests that this compound is less toxic than Busulfan, a significant finding in the quest for safer chemotherapeutic options. wikipedia.org Toxicity is a major limiting factor for many anticancer drugs, which often have a narrow therapeutic window. google.com An agent with a more favorable toxicity profile could offer significant clinical advantages.
The mechanism of action provides a basis for comparison. Both this compound and Busulfan act as alkyl sulfonates, targeting protein-sulfhydryl groups. nih.gov This is distinct from nitrogen mustards, which create inter-strand cross-links in DNA, or nitrosoureas, which are noted for their high lipid solubility and ability to cross the blood-brain barrier. nih.govslideshare.net The efficacy of alkylating agents is often evaluated based on their ability to induce cell death in rapidly dividing cancer cells. nih.gov While this compound has been used therapeutically for conditions like CML, direct preclinical studies quantitatively comparing its efficacy (e.g., tumor growth delay, survival benefit in animal models) against Busulfan or other alkylating agents are not extensively detailed in contemporary, English-language scientific literature. Such studies would be essential to fully delineate its relative therapeutic index—the balance between efficacy and toxicity.
| Compound | Class | Primary Mechanism (Compared to this compound) | Noted Comparative Aspect | Source |
| This compound | Alkyl Sulfonate | Attacks protein-sulfhydryl groups. | Reference Compound | nih.gov |
| Busulfan | Alkyl Sulfonate | Similar mechanism: Attacks protein-sulfhydryl groups. | This compound is suggested to be less toxic. | nih.govwikipedia.org |
| Treosulfan | Alkyl Sulfonate | Similar mechanism as an alkyl sulfonate. | Evaluated for different indications (e.g., ovarian cancer). | slideshare.net |
| Nitrogen Mustards | Nitrogen Mustard | Primarily cause DNA inter-strand cross-links. | Different primary molecular target compared to this compound. | nih.gov |
Advanced Analytical Methodologies for Mannosulfan Research
Spectroscopic Techniques for Compound Characterization
Spectroscopic methods are essential for elucidating the molecular structure and purity of pharmaceutical compounds like Mannosulfan. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be critical for confirming the identity and structural integrity of the this compound molecule by providing detailed information about the hydrogen-1 (¹H) and carbon-13 (¹C) atomic environments. mdpi.com Infrared (IR) spectroscopy could be used to identify functional groups present in this compound, such as the sulfonyl (S=O) and C-O bonds, by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of these bonds. nih.gov
Raman spectroscopy offers a complementary vibrational spectroscopy technique. For analogous compounds like Busulfan (B1668071), Raman spectroscopy, coupled with multivariate analysis, has been explored for therapeutic drug monitoring in human serum, suggesting its potential for sensitive and label-free quantification. rsc.orgbohrium.com This technique could theoretically be applied to this compound for similar purposes, providing a "molecular fingerprint" based on the inelastic scattering of monochromatic light. usda.gov
Table 1: Potential Spectroscopic Techniques for this compound Characterization
| Technique | Information Provided | Potential Application for this compound |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, connectivity of atoms | Confirmation of identity, purity assessment, structural elucidation |
| Infrared (IR) Spectroscopy | Identification of functional groups | Verification of sulfonyl and other key functional groups |
| Raman Spectroscopy | Vibrational "fingerprint" of the molecule | Quantitative analysis in biological matrices, structural characterization |
Chromatographic Methods for Quantitative Analysis and Metabolite Identification
Chromatographic techniques are the cornerstone for the quantitative analysis of drugs and their metabolites in biological matrices. rrml.ro These methods separate components of a mixture for accurate measurement.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. uni.luresearchgate.net For alkylating agents similar to this compound, such as Busulfan, HPLC methods coupled with ultraviolet (UV) detection have been developed and validated for therapeutic drug monitoring in patient plasma. nih.govgsconlinepress.com A typical HPLC method for a sulfonate compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. google.commdpi.com This approach would be applicable for quantifying this compound in bulk drug substances and pharmaceutical formulations, as well as for stability studies. gsconlinepress.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of small molecules in complex biological fluids. mdpi.comnih.gov This technique combines the separation power of HPLC with the mass analysis capability of mass spectrometry. nih.gov For the related compound Busulfan, numerous LC-MS/MS methods have been developed for rapid and accurate quantification in human plasma, which is crucial for therapeutic drug monitoring due to the compound's narrow therapeutic index. researchgate.netnih.govnih.gov
A hypothetical LC-MS/MS method for this compound would involve protein precipitation from a plasma sample, followed by chromatographic separation on a C18 column. mdpi.comnih.gov Detection would be achieved using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. nih.gov
Table 2: Comparison of Chromatographic Methods for this compound Analysis
| Method | Principle | Advantages for this compound Analysis |
|---|---|---|
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective for quality control of formulations. |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and selectivity for quantification in biological samples (plasma, urine). researchgate.netnih.gov |
Electrophoretic Studies for DNA-Drug Interaction Analysis
As an alkylating agent, this compound's mechanism of action involves interaction with DNA. nih.gov Electrophoretic techniques are invaluable for studying such interactions. Agarose (B213101) gel electrophoresis can be used to visualize DNA damage, such as strand breaks or cross-linking, induced by the drug. nih.gov When a compound like this compound forms covalent adducts or cross-links with plasmid DNA, the migration of the DNA through the agarose gel is altered, which can be observed and quantified. mdpi.com Capillary electrophoresis (CE) is another powerful technique that can be used to quantify the binding affinity between small molecules and DNA. nih.gov This method offers high separation efficiency and requires minimal sample volume. mdpi.com
Bioanalytical Method Development and Validation for Research Samples
The development and validation of bioanalytical methods are essential to ensure the reliability of data from pharmacokinetic and toxicokinetic studies. rrml.ronih.gov A full validation process for a this compound assay, following regulatory guidelines from bodies like the FDA and EMA, would establish key parameters. gmp-compliance.orgeuropa.euyoutube.com
Key Validation Parameters:
Selectivity and Specificity: The ability to measure this compound without interference from other components in the biological matrix. gmp-compliance.org
Accuracy: The closeness of the measured concentration to the true value. gmp-compliance.org
Precision: The degree of scatter between a series of measurements. gmp-compliance.org
Linearity and Range: The concentration range over which the assay is accurate and precise. nih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. nih.gov
Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). nih.gov
Recovery: The efficiency of the extraction process. gmp-compliance.org
These parameters ensure that the analytical method is reliable and reproducible for its intended purpose. nih.gov
Emerging Analytical Technologies for Compound Characterization and Mechanistic Studies
The field of analytical chemistry is continually evolving, with new technologies offering enhanced capabilities for drug analysis. contentstack.comcooper.edu Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle-sized columns, offers faster analysis times and higher resolution compared to conventional HPLC, and could be applied to this compound analysis. contentstack.com
High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, provides highly accurate mass measurements, which can be invaluable for identifying unknown metabolites of this compound and characterizing its degradation products. mdpi.comthermofisher.com Furthermore, advanced spectroscopic techniques like atomic force microscopy-infrared spectroscopy (AFM-IR) are emerging for the chemical characterization of drug delivery systems at the nanoscale, which could be relevant for future formulations of this compound. nih.gov As research on complex biologics and new drug modalities advances, techniques like capillary electrophoresis-mass spectrometry (CE-MS) and ion mobility-mass spectrometry are also gaining prominence for detailed characterization. mdpi.comcontentstack.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Busulfan |
| Acetonitrile |
| Methanol |
Interactions of Mannosulfan in Experimental Systems and Resistance Mechanisms
Combination Strategies with Other Investigational Antineoplastic Agents
The concurrent use of multiple antineoplastic agents is a foundational strategy in cancer research, aimed at augmenting therapeutic outcomes and mitigating the onset of drug resistance. frontiersin.org The core principle of combination therapy is to achieve a synergistic or additive effect, where the collective impact of the drugs surpasses the efficacy of each agent administered alone. frontiersin.orggoogle.com This methodology facilitates the targeting of various signaling pathways at once, a tactic that is especially potent against the multifaceted and heterogeneous nature of cancerous growths. nih.gov
Investigation of Synergistic Effects in Preclinical Models
The preclinical phase of research is indispensable for the identification of effective drug combinations prior to their evaluation in human subjects. nih.gov These investigations typically employ in vitro studies using cancer cell lines and in vivo experiments with animal models to ascertain the nature of the interaction between combined drugs—be it synergistic, additive, or antagonistic. google.comnih.gov A frequently used quantitative method for this assessment is the Combination Index (CI), where a value less than 1 signifies synergy, a value approximating 1 indicates an additive relationship, and a value greater than 1 suggests antagonism. google.com
While the existing body of research does not provide specific details on preclinical investigations into the synergistic effects of Mannosulfan with other antineoplastic agents, the guiding principles of such studies are well-established in oncological research. For instance, the combination of the BRAF inhibitor vemurafenib (B611658) and the MEK inhibitor cobimetinib (B612205) was developed to counter resistance in melanoma, leading to enhanced clinical results. nih.gov In a similar vein, computational tools like the deep learning models DeepSynergy and TranSynergy are being engineered to forecast synergistic drug pairings by analyzing chemical and genomic datasets. mdpi.com It is conceivable that such methodologies could be utilized to pinpoint synergistic partners for this compound.
Interactive Table: Examples of Investigational Combination Strategies in Preclinical Research
| Combination | Cancer Model | Observed Effect |
|---|---|---|
| MK-2206 and Erlotinib | Non-small cell lung cancer (NSCLC) cell lines (SKMES1, NCIH460, and NCIH520) | Predicted synergistic effect. mdpi.com |
| TRAIL and other potent drugs | Various cancers | Counteracts resistance to TRAIL monotherapy. nih.gov |
| Doxorubicin (B1662922) and Dihydroartemisinin | Not specified | Synergistic anticancer effect with reduced doxorubicin toxicity. google.com |
Rationales for Combination Regimens in Research Contexts
The fundamental justification for utilizing combination regimens in cancer research is the pursuit of superior antitumor activity. frontiersin.org This objective can be realized by addressing different facets of cancer biology. For example, pairing a cytotoxic drug such as this compound with a targeted therapeutic could simultaneously eradicate the main tumor mass and disrupt the specific molecular pathways that fuel its proliferation and survival. nih.gov A further rationale is the prevention or postponement of drug resistance development. nih.gov Tumors frequently exhibit heterogeneity, comprising varied cell populations with differing susceptibilities to treatment. nih.govyoutube.com A multi-drug approach can engage a wider spectrum of these cellular variants, thereby diminishing the probability of resistant clones emerging. nih.gov
Additionally, certain drug combinations are formulated to alter the tumor microenvironment. google.com For instance, one agent might be employed to augment the delivery or effectiveness of another, such as using substances that degrade the extracellular matrix to facilitate deeper penetration of other anticancer drugs into the tumor. google.com.pg The formulation of logical drug combinations is an intricate endeavor that necessitates a profound comprehension of the individual agents' mechanisms of action and the biological characteristics of the targeted cancer. nih.gov
Cellular and Molecular Mechanisms of Resistance to this compound in Research Models
The development of drug resistance, whether intrinsic from the outset or acquired over time, represents a significant challenge in the efficacy of cancer treatments. nih.govgoogleapis.com Intrinsic resistance denotes a tumor's inherent insensitivity to a drug, often rooted in its genetic makeup. googleapis.comgoogle.com Conversely, acquired resistance materializes as a consequence of treatment, with cancer cells evolving and adapting to the therapeutic pressure. nih.govgoogleapis.com
Analysis of Intrinsic Resistance Pathways
Inherent resistance to chemotherapeutic agents can stem from a variety of cellular processes. googleapis.com A primary contributor is the expression of drug efflux pumps, like P-glycoprotein, which actively expel drugs from the cancer cell, thereby preventing them from reaching their intended intracellular targets. nih.gov Variations in drug metabolism can also foster intrinsic resistance, leading to scenarios where the drug is either not converted to its active form or is rapidly neutralized by cellular enzymes. nih.gov
A further critical mechanism of intrinsic resistance is the impairment of apoptosis, or programmed cell death. nih.govgoogleapis.com Cancer cells with compromised apoptotic pathways are less susceptible to the cytotoxic effects of DNA-damaging agents, a category that includes alkylating agents. Although specific intrinsic resistance pathways for this compound have not been delineated in the available research, these overarching mechanisms are likely to be pertinent.
Characterization of Acquired Resistance and Tumor Heterogeneity
Acquired resistance typically arises from the selective survival of pre-existing resistant cells or the emergence of new genetic mutations during the course of therapy. nih.gov The heterogeneity of tumors is a crucial factor in this phenomenon, as a diverse population of tumor cells is more apt to harbor cells capable of withstanding treatment and subsequently repopulating the tumor. nih.govgoogle.comgoogleapis.com
A classic illustration of acquired resistance is the emergence of the T790M mutation in the EGFR gene in individuals with non-small cell lung cancer undergoing treatment with EGFR tyrosine kinase inhibitors. nih.gov This mutation modifies the drug's binding site, diminishing its effectiveness. In a similar fashion, the amplification of the MET gene serves as another mechanism of acquired resistance in this clinical scenario. google.com While the precise mechanisms of acquired resistance to this compound are not specified in the current literature, the fundamental principles of tumor evolution and selection under therapeutic duress are broadly applicable. nih.gov
Strategies for Overcoming Resistance in Preclinical Settings
In preclinical research, a multitude of strategies are under investigation to surmount resistance to anticancer medications. nih.govgoogleapis.com One such tactic is the application of combination therapies to concurrently target multiple pathways, thereby complicating the development of resistance by cancer cells. nih.gov For instance, the co-administration of a chemotherapeutic agent with an inhibitor of a drug efflux pump can boost the intracellular concentration and, consequently, the efficacy of the chemotherapy drug. nih.gov
Another approach involves the creation of innovative drug delivery systems, including nanoparticles and liposomes, which can shield the drug from degradation and target its delivery more precisely to the tumor. nih.govmdpi.com This can aid in overcoming resistance mechanisms associated with drug distribution and efflux. mdpi.com Immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy, offer another promising direction, as they leverage the patient's own immune system to combat cancer cells, potentially circumventing conventional drug resistance pathways. nih.gov
Interactive Table: Preclinical Strategies to Overcome Cancer Drug Resistance
| Strategy | Mechanism of Action | Example |
|---|---|---|
| Combination Therapy | Targets multiple signaling pathways to prevent or overcome resistance. | Combining efflux pump inhibitors with standard chemotherapy. nih.gov |
| Nanotechnology | Enhances drug delivery and helps bypass efflux pumps. | Liposomal formulations of doxorubicin (e.g., Doxil). mdpi.com |
| Immunotherapy | Utilizes the immune system to target and eliminate resistant cancer cells. | Checkpoint inhibitors (e.g., pembrolizumab) and CAR-T cell therapy. nih.gov |
Future Research Directions and Translational Perspectives for Mannosulfan
Exploration of Novel Molecular Targets and Biological Pathways
While the primary mechanism of action for Mannosulfan is understood to be DNA alkylation, a deeper investigation into its broader molecular interactions could unveil new therapeutic opportunities. nih.govwikipedia.org
Targeting DNA Damage Response (DDR) Pathways
As a DNA alkylating agent, this compound's primary mode of action is the induction of DNA damage, which triggers the DNA Damage Response (DDR) pathway. nih.govwikipedia.org This cellular network is responsible for sensing and repairing DNA lesions to maintain genomic integrity. wustl.edu Cancer cells often have defects in their DDR pathways, which can be exploited therapeutically.
Future research should focus on rationally combining this compound with inhibitors of key DDR proteins. For instance, Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant success in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The combination of DNA damaging agents with PARP inhibitors is a clinically relevant strategy. nih.gov Preclinical studies could evaluate the efficacy of combining this compound with PARP inhibitors in relevant cancer models.
Development of Targeted Delivery Systems for Enhanced Efficacy
A significant challenge with traditional chemotherapy, including alkylating agents, is the potential for off-target toxicity. wikipedia.org The development of targeted delivery systems for this compound could enhance its therapeutic index by increasing its concentration at the tumor site while minimizing exposure to healthy tissues.
Nanotechnology Applications in Drug Delivery Research
Nanoparticle-based drug delivery systems offer a promising approach to improve the therapeutic efficacy of anti-cancer drugs. frontiersin.orgnih.govrsc.orgresearchgate.net The "manno-" prefix in this compound suggests the presence of a mannose moiety, which could be exploited for targeted delivery. The mannose receptor (CD206) is a C-type lectin receptor expressed on the surface of various immune cells, including macrophages and dendritic cells, as well as some cancer cells. wikipedia.orgmdpi.comnih.gov This receptor recognizes and internalizes molecules with terminal mannose residues.
Future research should explore the development of nanoparticle formulations of this compound, such as:
Liposomes: Mannosylated liposomes have been shown to effectively target cells expressing the mannose receptor, leading to improved drug delivery and anti-tumor effects in preclinical models. nih.govdovepress.commdpi.comyoutube.com Formulating this compound within mannosylated liposomes could facilitate its targeted delivery to tumors with a high density of mannose receptor-expressing cells. nih.gov
Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can also be surface-functionalized with mannose to achieve targeted delivery. nih.gov
These nanotechnology-based approaches could not only improve the targeting of this compound but also potentially overcome mechanisms of drug resistance. nih.gov
Integration with Emerging Cancer Research Modalities
The future of cancer therapy lies in the rational combination of different treatment modalities to achieve synergistic effects and overcome resistance.
Synergies with Immunotherapy Research Approaches
Cancer immunotherapy, particularly the use of immune checkpoint inhibitors (ICIs), has revolutionized the treatment of many cancers. nih.govmdpi.commdpi.comscitechdaily.com ICIs work by releasing the brakes on the immune system, allowing it to recognize and attack cancer cells. asco.org There is a strong rationale for combining chemotherapy with immunotherapy. Chemotherapy-induced cancer cell death can release tumor antigens, a process that can prime an anti-tumor immune response, potentially making tumors more susceptible to ICIs. nih.govmdpi.com
Future preclinical studies should investigate the potential of this compound to synergize with immune checkpoint inhibitors. nih.gov Research in this area could focus on:
Immunogenic Cell Death (ICD): Determining whether this compound can induce ICD, a form of cancer cell death that is particularly effective at stimulating an anti-tumor immune response.
Tumor Microenvironment Modulation: Assessing the impact of this compound on the tumor microenvironment, such as its effects on the infiltration and function of immune cells like cytotoxic T lymphocytes and regulatory T cells. scitechdaily.comnih.gov
Combination with ICIs: Evaluating the efficacy of combining this compound with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies in preclinical cancer models.
By exploring these future research directions, the scientific community can aim to unlock the full therapeutic potential of this compound, potentially leading to novel and more effective treatment strategies for a range of cancers.
Radiosensitization Studies in Preclinical Oncology
There are no specific preclinical studies available that investigate the potential of this compound as a radiosensitizing agent. While related alkylating agents like busulfan (B1668071) have been anecdotally observed to enhance cutaneous radiation effects, suggesting a potential radiosensitizing capability, dedicated preclinical research to confirm and elucidate such a mechanism for this compound is absent from published literature. nih.govnih.gov Future research would be necessary to evaluate if this compound can sensitize tumor cells to ionizing radiation. Such studies would typically involve:
In vitro clonogenic assays to determine if this compound reduces the survival of cancer cell lines when combined with radiation.
Analysis of DNA damage markers (e.g., γH2AX foci) to see if the compound exacerbates radiation-induced DNA double-strand breaks.
In vivo studies using animal models to assess whether the combination of this compound and radiotherapy leads to greater tumor growth delay compared to either treatment alone.
Application of Computational and Systems Biology in this compound Research
Currently, there are no published studies applying computational and systems biology approaches specifically to this compound research. These methodologies are crucial for understanding complex biological systems and drug interactions. drugtargetreview.com For a compound like this compound, future research in this area could include:
Molecular Docking and Simulation: Computational models could predict the binding interactions between this compound and DNA, helping to refine its mechanism of action at a molecular level. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Systems biology could be used to model the absorption, distribution, metabolism, and excretion of this compound, predicting its behavior in biological systems.
Network Analysis: By analyzing gene expression or proteomic data from cells treated with this compound, researchers could identify the broader cellular pathways affected by the drug, potentially uncovering new therapeutic targets or mechanisms of resistance. nih.gov
Utilization of Advanced Preclinical Models, including Organoids and Patient-Derived Xenografts
The scientific literature lacks any record of this compound being evaluated using advanced preclinical models such as patient-derived organoids (PDOs) or patient-derived xenografts (PDXs). These models are considered highly valuable as they more accurately recapitulate the heterogeneity and microenvironment of human tumors. nih.govnih.govnih.gov
Future investigation using these platforms would be a critical step in the translational pathway for this compound.
Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, could be used to test the efficacy of this compound across a diverse range of human cancers, potentially identifying specific tumor types that are most sensitive to the drug. nih.govxn--9kr57xk9fjp6a.com
Patient-Derived Organoids (PDOs): These three-dimensional, self-organizing cultures derived from patient tumors could facilitate higher-throughput screening of this compound. nih.gov PDOs would allow for the rapid assessment of drug response in a personalized manner, helping to identify biomarkers that predict patient sensitivity.
Without dedicated studies in these areas, the translational potential of this compound in contemporary oncology remains unexplored.
Q & A
Q. How can advanced analytical methods resolve discrepancies in reported metabolite profiles of this compound?
- Methodological Answer : Employ high-resolution LC-QTOF-MS/MS for metabolite identification in plasma and urine. Compare fragmentation patterns with synthetic standards. Use isotopic labeling (-Mannosulfan) to trace metabolic pathways. Statistical tools (e.g., PCA) can differentiate inter-study variability from true metabolic differences .
Methodological Considerations for Data Contradictions
- Data Reconciliation : When conflicting results arise, conduct controlled replication studies with blinded analysis to minimize bias. Cross-validate findings using orthogonal techniques (e.g., ELISA vs. Western blot for protein quantification) .
- Statistical Rigor : Apply Bonferroni corrections for multiple comparisons and report effect sizes with 95% confidence intervals. Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
